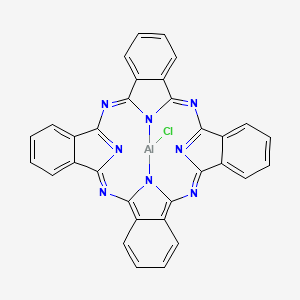

![molecular formula C19H20ClN3 B1222566 4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole CAS No. 334974-31-1](/img/structure/B1222566.png)

4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole

Vue d'ensemble

Description

4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole, also known as 4-chlorom-CPP, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a member of the piperazinyl group of compounds, which are known for their ability to interact with a variety of biological systems. 4-chlorom-CPP has been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders.

Applications De Recherche Scientifique

Psychiatric Pharmacotherapy

5-HT7 agonist 1: has shown potential in psychiatric pharmacotherapy, particularly in the modulation of mood disorders, schizophrenia, and cognitive disturbances . The compound’s ability to act on the 5-HT7 receptor suggests it could offer novel therapeutic options that differ from conventional atypical antipsychotics. Its role in neurotransmission and intracellular signaling systems is a key area of interest for developing new treatments for neuropsychiatric disorders.

Neurodevelopmental Disorder Treatment

The compound’s interaction with the 5-HT7 receptor is linked to neural development and cytoarchitecture. This suggests that 5-HT7 agonist 1 could play a significant role in the treatment of neurodevelopmental disorders by influencing the establishment and remodeling of neural connections during critical developmental stages .

Neurodegenerative Disease Research

5-HT7 agonist 1: is being explored as a potential target for neurodegenerative diseases. Its activation of the 5-HT7 receptor could impact various cellular mechanisms and signaling pathways, offering insights into therapeutic interventions for conditions like Alzheimer’s and Parkinson’s disease .

Antidepressant Mechanisms

The compound’s effect on hippocampal 5-HT7 receptor suppression may be required for its antidepressant action. This suggests a role for 5-HT7 agonist 1 in enhancing the anti-depressive mechanisms of selective serotonin reuptake inhibitors .

CNS Signaling Pathways

Research into the cellular mechanisms of 5-HT7 receptor-mediated signaling has revealed that 5-HT7 agonist 1 could selectively activate pathways involving proteins like RhoA and Cdc42. This indicates potential applications in understanding and manipulating CNS signaling for therapeutic purposes .

Sleep-Wake Cycle Regulation

Given the broad expression of the 5-HT7 receptor in the CNS, 5-HT7 agonist 1 may regulate physiological functions such as the sleep-wake cycle. This opens up research avenues for sleep disorders and circadian rhythm-related conditions .

Pain Management

The compound’s influence on nociception points to its application in pain management. By acting on the 5-HT7 receptor, 5-HT7 agonist 1 could contribute to the development of new analgesics or enhance the efficacy of existing pain treatments .

Gastrointestinal Motility

5-HT7 agonist 1: also has implications for gastrointestinal research due to its presence in the gastrointestinal tract. It could help in understanding and treating disorders related to gastrointestinal motility .

Propriétés

IUPAC Name |

4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3/c20-17-5-2-1-4-15(17)14-22-10-12-23(13-11-22)19-7-3-6-18-16(19)8-9-21-18/h1-9,21H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHUKLQDWXAECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324542 | |

| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727402 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole | |

CAS RN |

334974-31-1 | |

| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(2-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1222484.png)

![2-[(3-Pyridinylamino)methylidene]propanedinitrile](/img/structure/B1222489.png)

![2-[[3-[(4-fluorophenyl)methyl]-4-oxo-2-quinazolinyl]thio]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1222490.png)

![2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B1222492.png)

![[4-(2-Methoxyphenyl)-1-piperazinyl]-[4-[(phenylthio)methyl]phenyl]methanone](/img/structure/B1222497.png)

![(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide](/img/structure/B1222503.png)

![4-[2,2-bis(1-phenyl-5-tetrazolyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1222505.png)

![1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1222506.png)